![molecular formula C15H20O5 B1400892 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid CAS No. 1160755-26-9](/img/structure/B1400892.png)
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid
Overview
Description
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid, also known as TBMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid derivative of the aromatic compound phenol, and is used in various biochemical and physiological studies. TBMPP has been widely studied due to its unique properties, including its ability to act as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist of the ATP-sensitive potassium channel (KATP).
Scientific Research Applications
1. Environmental Biomarkers
Research has identified derivatives of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid as potential urinary biomarkers for human exposure to certain synthetic phenolic antioxidants. These antioxidants are commonly used in polymers and have been detected in various environments. A rat metabolism study showed that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, a related compound, was present in the urine of rats and humans exposed to these antioxidants, indicating prevalent exposure (Liu & Mabury, 2021).
2. Antioxidant Synthesis and Performance
Several studies have focused on synthesizing and evaluating the performance of antioxidants derived from compounds similar to this compound. For instance, antioxidants based on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid have been synthesized, showing excellent performance in polymer applications (W. Lijuan, 2008), (Huo Xiao-jian, 2010).
3. Polymer Modification and Stability
Research on polyolefin elastomer grafted with esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid showed that these compounds could significantly enhance the thermal stability of polymers. The studies demonstrated the successful grafting of synthesized antioxidants onto polymer chains, increasing polymer durability (Manteghi, Ahmadi, & Arabi, 2016).
4. Nanomaterial Development
There has been research on incorporating phenolic antioxidants, similar to this compound, into nanomaterials. A study involving the intercalation of a sterically hindered phenol-type antioxidant into layered double hydroxide clay showed that the antioxidant retained its activity and exhibited significant free radical scavenging ability. This approach offered a new multifunctional layered nanomaterial with enhanced thermal stability (Lonkar, Kutlu, Leuteritz, & Heinrich, 2013).
5. Catalysis and Chemical Synthesis
Studies involving the synthesis and application of new ligands and catalysts have utilized derivatives of this compound. These compounds have been used to create new chelate metal complexes and as intermediates in various chemical syntheses, demonstrating their versatility in organic chemistry (Mikhel et al., 2011).
properties
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-7-4-11(5-8-12)6-9-13(16)17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECNGLYBIFTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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